molecular formula C7H13N3O2S B13080419 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13080419
M. Wt: 203.26 g/mol
InChI Key: FKZGVQXWNJSPAV-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the methanesulfonyl group is introduced to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with additional methyl groups.

    1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

4-methyl-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-6-5-10(9-7(6)8)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

FKZGVQXWNJSPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCS(=O)(=O)C

Origin of Product

United States

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